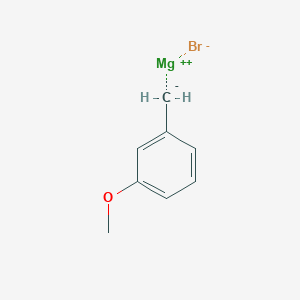

3-Methoxybenzylmagnesium bromide

Descripción

3-Methoxybenzylmagnesium bromide is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. Structurally, it consists of a benzyl group (C₆H₅CH₂–) substituted with a methoxy (–OCH₃) group at the meta position (3-position) and coordinated to magnesium bromide. This reagent is typically prepared by reacting 3-methoxybenzyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF), yielding a solution with a concentration of 0.25 M in THF .

Propiedades

Número CAS |

108817-38-5 |

|---|---|

Fórmula molecular |

C8H9BrMgO |

Peso molecular |

225.37 g/mol |

Nombre IUPAC |

magnesium;1-methanidyl-3-methoxybenzene;bromide |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |

Clave InChI |

ZXYBFPHNTBHOCD-UHFFFAOYSA-M |

SMILES canónico |

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Br-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Benzylmagnesium Bromide (C₆H₅CH₂MgBr)

- Reactivity and Yield :

In a direct alkylation reaction, 3-methoxybenzylmagnesium bromide achieved a 95% yield, whereas benzylmagnesium bromide (unsubstituted) provided only 60% under identical conditions . The electron-donating methoxy group enhances nucleophilicity and stabilizes intermediates, improving reactivity. - Electronic Effects :

The methoxy substituent activates the benzyl group via resonance (+R effect), making this compound more reactive toward electrophiles compared to the unsubstituted benzyl variant.

4-Methoxybenzylmagnesium Bromide

- Substituent Position :

The para-substituted methoxy group (4-position) exerts a stronger +R effect than the meta-substituted variant due to better resonance stabilization. However, steric hindrance in the para position may reduce accessibility in certain reactions.

3-Methoxyphenylmagnesium Bromide (C₆H₄(OCH₃)-3-MgBr)

- Structural Difference :

Unlike the benzyl variant, this reagent features a phenyl group directly bonded to magnesium, lacking the CH₂ spacer. This reduces steric bulk but may limit applications requiring flexible alkyl chains. - Reactivity :

The absence of a benzyl CH₂ group diminishes its utility in alkylation reactions but enhances compatibility with aromatic electrophiles.

Halogen-Substituted Analogues (e.g., 3-Chlorobenzylmagnesium Bromide)

- Electronic Effects :

Chlorine, an electron-withdrawing (–I) group, reduces nucleophilicity compared to methoxy-substituted reagents. This results in lower yields in reactions requiring strong nucleophiles, such as ketone alkylation .

Data Tables

Table 1: Physical and Chemical Properties

*CAS for chloride variant; bromide variant structurally analogous.

Table 2: Reaction Yield Comparison

| Substrate | Grignard Reagent | Yield (%) | Conditions |

|---|---|---|---|

| General alkylation target | This compound | 95 | THF, 0.25 M, 25°C |

| General alkylation target | Benzylmagnesium bromide | 60 | THF, 2.0 M, 25°C |

Research Findings and Mechanistic Insights

- Steric and Electronic Effects :

The meta-methoxy group in this compound balances electronic activation (+R effect) and steric accessibility, making it superior to para-substituted or halogenated analogues in reactions requiring moderate nucleophilicity . - Stability : Solutions in THF are stable under inert atmospheres but degrade rapidly upon exposure to moisture or oxygen, necessitating strict anhydrous handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.